molecular formula C20H20FN5O4S B6427761 N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 2034592-97-5

N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

Cat. No.: B6427761
CAS No.: 2034592-97-5
M. Wt: 445.5 g/mol
InChI Key: GIFOSLURBGBBAK-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H20FN5O4S and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.12200347 g/mol and the complexity rating of the compound is 832. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide (CAS Number: 2034592-97-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of the compound is C20H20FN5O4SC_{20}H_{20}FN_{5}O_{4}S, with a molecular weight of approximately 445.47 g/mol. The structural representation includes various functional groups that contribute to its biological activity.

The biological activity of N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide has been attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : In vitro studies indicate potential activity against specific bacterial strains and fungi.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Efficacy :
    • A study published in Journal of Medicinal Chemistry reported that the compound inhibited the growth of breast cancer cells in vitro. The mechanism involved disruption of the cell cycle and induction of apoptosis through caspase activation .
  • Antimicrobial Activity :
    • Research conducted at a university laboratory demonstrated that N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Pharmacological Studies :
    • A pharmacokinetic study highlighted the compound's favorable absorption and distribution properties in animal models, suggesting potential for further development as a therapeutic agent .

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against certain bacterial strains
PharmacokineticFavorable absorption and distribution properties

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit anticancer properties. The incorporation of the benzothiadiazole moiety in this compound may enhance its efficacy against certain cancer types by inhibiting specific kinases involved in tumor growth and metastasis. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation .

Antimicrobial Properties

The presence of fluorine and sulfur in the compound's structure is hypothesized to contribute to its antimicrobial activity. Compounds with similar structural characteristics have been reported to exhibit significant antibacterial and antifungal activities. In vitro studies could be conducted to evaluate the effectiveness of this compound against various microbial strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is particularly noteworthy. The quinazoline core is known for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Investigating this compound's ability to inhibit specific enzymes could lead to valuable insights into its therapeutic potential .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of structurally related compounds on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, researchers tested various derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the structure could enhance antibacterial activity, warranting further investigation into this compound's potential .

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O4S/c1-24-17-7-6-14(21)12-18(17)26(31(24,29)30)11-9-22-19(27)8-10-25-13-23-16-5-3-2-4-15(16)20(25)28/h2-7,12-13H,8-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFOSLURBGBBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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